Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate
Description
Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate is a bicyclic organic compound featuring a fused pyrido-morpholine ring system with a methyl ester functional group at the 3-position. Its structure combines a partially saturated pyridine ring (octahydro) fused to a morpholine ring, conferring unique stereochemical and electronic properties.
Properties
IUPAC Name |
methyl 1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-6-11-5-3-2-4-8(11)7-14-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONYTYGHRMYZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCCCC2CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of methyl octahydropyrido[2,1-c]morpholine-3-carboxylate typically involves:
- Construction of the bicyclic morpholine ring system.
- Introduction of the methyl carboxylate group at the 3-position.
- Control of stereochemistry at multiple contiguous chiral centers.
Key synthetic approaches utilize:
- Reverse Cope elimination reactions.
- Hydroxylamine precursor formation.
- Intramolecular cyclizations.
- Functional group transformations such as oxidation and reduction.
Preparation of Hydroxylamine Precursors
Hydroxylamine intermediates are crucial for the formation of morpholine N-oxides, which are precursors to the target bicyclic morpholine compounds.
Oxime Reduction: Carbonyl compounds are converted to oximes by reaction with hydroxylamine hydrochloride, followed by reduction to N-substituted hydroxylamines using reducing agents like diborane, sodium cyanoborohydride/acetic acid, or catalytic hydrogenation (though palladium-catalyzed hydrogenation is less suitable for reverse Cope cyclisation precursors).
Addition to Nitrones: Addition of heteroallylic compounds or Grignard reagents to nitrones forms hydroxylamine intermediates that can cyclize to the bicyclic morpholine N-oxides. For example, silver oxide oxidation of N-hydroxypiperidine followed by addition of 3-butenylmagnesium bromide yields hydroxylamine intermediates that cyclize in situ to cis-perhydroindolizine N-oxides.
Mitsunobu Reaction: N,O-doubly protected hydroxylamines react with suitable alcohols under Mitsunobu conditions, followed by deprotection to yield hydroxylamines.
Michael Addition-Oxidation Sequence: Secondary amines undergo Michael addition to acrylonitrile, oxidation with m-chloroperbenzoic acid (mCPBA), and Cope elimination to furnish hydroxylamine precursors.
Reverse Cope Elimination and Cyclization
The reverse Cope elimination is a pivotal step to form morpholine N-oxides from hydroxylamine precursors. This reaction involves:
- Heating purified hydroxylamines in solvents such as chloroform, methanol, or ethanol.
- The presence of sodium ions (e.g., sodium methoxide) can enhance diastereoselectivity.
- The reaction yields diastereomeric N-oxides in varying ratios depending on solvent and conditions.
Example data on diastereoselectivity and yield:
| Solvent | Reaction Condition | Diastereomer Ratio (1.20a : 1.20b) | Yield (%) |
|---|---|---|---|
| CHCl3 | 72 hrs, heated | 1:1 | 63 |
| MeOH | 72 hrs, heated | 3:2 | 61 |
| EtOH | 72 hrs, heated | 4:1 | 62 |
The one-pot process with sodium methoxide improves stereoselectivity and allows reaction in toluene.
Functionalization and Further Transformations
After cyclization to morpholine N-oxides, further modifications can be performed:
- Polonovski Reaction: Selective functionalization of the N-oxide ring.
- Reduction of N-O Bond: To access spirocyclic products.
- Oxidation and Cycloaddition: Tandem Cope elimination followed by intramolecular nitrone cycloaddition can yield complex spirocyclic ethers.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, carbonyl compound | Oxime intermediate | Precursor to hydroxylamine |
| Oxime reduction | Diborane, NaCNBH3/AcOH, or catalytic hydrogenation | Hydroxylamine | Sensitive to conditions |
| Nitrone addition | Ag2O oxidation, Grignard reagent (3-butenylMgBr) | Hydroxylamine intermediate | Leads to bicyclic N-oxides |
| Mitsunobu reaction | N,O-protected hydroxylamine, alcohol, Mitsunobu reagents | Hydroxylamine | Alternative hydroxylamine synthesis |
| Reverse Cope elimination | Heating in MeOH, EtOH, CHCl3 ± NaOMe | Morpholine N-oxides (diastereomeric mixture) | Diastereoselectivity influenced by solvent and metal ions |
| Polonovski reaction | Functionalization of N-oxide | Modified morpholine derivatives | Further functional group manipulation |
| Reduction of N-O bond | Reducing agents (various) | Spirocyclic products | Access to diverse bicyclic architectures |
Research Findings and Notes
- The presence of metal ions such as sodium enhances stereoselectivity in the reverse Cope elimination step.
- Tandem Cope elimination and intramolecular nitrone cycloaddition provide a route to complex spirocyclic morpholine derivatives.
- Hydroxylamine precursors are often sensitive and require careful control of reaction conditions to prevent unwanted oxidation or side reactions.
- The synthetic route can be adapted to introduce various substituents, allowing structural diversity in the morpholine ring system.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring is substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its applications in medicinal chemistry include:
- Drug Development : This compound serves as a scaffold for the synthesis of novel pharmacological agents, particularly in the development of drugs targeting neurological disorders and cancer. The presence of the morpholine ring enhances the compound's ability to penetrate biological membranes, improving bioavailability.
- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism involves disrupting microtubule assembly, which is crucial for cell division and proliferation.
The biological activities of this compound are noteworthy:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cell growth and survival. This property makes it a candidate for further exploration in drug design aimed at modulating receptor activity.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- In Vitro Studies : A comprehensive study evaluated the effects of this compound on breast cancer cells. It was found to significantly induce morphological changes indicative of apoptosis at concentrations as low as 1 μM.
- Molecular Docking Studies : Computational modeling suggested that this compound binds effectively to the colchicine-binding site on tubulin, which may explain its microtubule-destabilizing effects.
- Pharmacokinetic Profiles : In silico studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound, suggesting its potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Octahydropyrido[2,1-c]morpholine-6,8-dione
Structural Features :
- Core Structure : Shares the octahydropyrido-morpholine skeleton but substitutes the ester group with two ketone (dione) groups at positions 6 and 6.
- Molecular Formula: C₁₀H₁₆BrNO₃ (as per tert-butyl derivative in ) .
Functional Group Impact :
- The dione groups increase polarity and reactivity, making it suitable for cyclization reactions or as a precursor in heterocyclic synthesis.
- Compared to the methyl ester in the target compound, the dione may reduce lipophilicity and alter metabolic stability.
Applications : Primarily serves as a synthetic intermediate in organic chemistry due to its reactive ketone groups .
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride
Structural Features :
- Core Structure : Features a pyrrolo-morpholine ring (six-membered morpholine fused to a five-membered pyrrolidine) with a carboxylic acid group at the 3-position, formulated as a hydrochloride salt.
- Molecular Formula: C₈H₁₄ClNO₃ (Molecular Weight: 207.65 g/mol) .
Functional Group Impact :
- The carboxylic acid (as hydrochloride salt) enhances water solubility, making it advantageous for pharmaceutical formulations.
Applications : Highlighted for versatility in drug discovery, agrochemicals, and material science due to its balanced solubility and stability .
Dihydropyridine Derivatives (e.g., 1-Methyl-2-oxo-1,2-dihydropyridin-3-ylboronic Acid)
Structural Features :
- Core Structure : Partially saturated pyridine rings with varied substituents (e.g., boronic acid, mercapto groups).
- Molecular Formula: C₆H₈BNO₃ () .
Functional Group Impact :
- Boronic acid groups enable Suzuki-Miyaura coupling reactions, useful in medicinal chemistry.
- Unlike the rigid bicyclic system of the target compound, dihydropyridines are more flexible, affecting binding affinity in biological systems.
Applications : Primarily used as intermediates in cross-coupling reactions for drug synthesis .
Comparative Data Table
Key Research Findings
- Solubility vs. Permeability : Carboxylic acid derivatives (e.g., ) excel in aqueous solubility, whereas methyl esters (target compound) may optimize blood-brain barrier penetration .
- Reactivity : Diones () and boronic acids () enable diverse synthetic pathways, while esters serve as protecting groups or prodrug precursors .
Biological Activity
Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex bicyclic structure that includes a morpholine ring and a carboxylate group. This structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives have been shown to exhibit significant inhibition of Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated that certain structural modifications can enhance antiviral efficacy, suggesting that similar modifications could be explored for this compound .
Anticancer Properties
The compound's biological activity has also been evaluated in the context of cancer therapy. A review on morpholine derivatives indicated that several compounds within this class exhibit cytotoxic effects against various cancer cell lines. The mechanisms proposed include apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in viral replication and tumor progression.
- Modulation of Signaling Pathways : Morpholine derivatives may influence signaling pathways associated with cell survival and proliferation.
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of a related compound against HBV. The results showed that at a concentration of 10 µM, the compound significantly reduced viral load in infected cell cultures. This suggests that this compound could potentially exhibit similar antiviral effects .
Case Study 2: Cytotoxicity in Cancer Cells
Another case study focused on the cytotoxic effects of morpholine derivatives on human cancer cell lines. The study found that certain derivatives caused significant cell death and inhibited proliferation, indicating potential for further development as anticancer agents .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate, and what critical parameters influence yield optimization?
- Methodological Answer : The synthesis typically involves cyclization of substituted piperidine or morpholine precursors. For example, stereoselective synthesis of analogous octahydropyridomorpholine derivatives can be achieved by reacting 2-piperidinemethanol with α-bromoacetophenone derivatives under controlled temperature (40–60°C) and solvent conditions (e.g., ethanol or dichloromethane) to form the fused morpholine ring . Key parameters include solvent polarity, reaction time, and stoichiometric ratios of reagents. Acidic workup and recrystallization (e.g., methanol/water mixtures) are critical for isolating high-purity crystals .
Q. How is the crystal structure of this compound determined, and what insights does crystallographic data provide about its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) using a Bruker APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard. Data refinement via SHELXS97/SHELXL97 software reveals bond lengths, angles, and hydrogen-bonding networks. For example, in related morpholine derivatives, the chair conformation of the morpholine ring and intermolecular hydrogen bonds (e.g., N–H···Cl⁻ or O–H···O) stabilize the crystal lattice . Orthorhombic systems (space group P2₁2₁2₁) are common, with cell parameters such as a = 8.0984 Å, b = 11.1594 Å, and c = 21.843 Å .
Q. What analytical techniques are recommended for characterizing purity and stability under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and C18 columns is used for purity assessment. Stability studies involve accelerated degradation tests (40°C/75% RH) with periodic sampling. Mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR, ¹H/¹³C) confirm structural integrity. For hygroscopic compounds, dynamic vapor sorption (DVS) analysis monitors moisture uptake .
Advanced Research Questions
Q. How do stereochemical variations at chiral centers affect the biological activity of this compound, and what methodologies resolve enantiomers?
- Methodological Answer : Diastereomeric pairs (e.g., 10R vs. 10S configurations) exhibit distinct pharmacological profiles. Chiral resolution employs preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution. Stereochemical assignments rely on circular dichroism (CD) spectroscopy and NOESY NMR to confirm spatial arrangements .
Q. What computational chemistry approaches model the compound’s interaction with biological targets, and how do these compare with empirical data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) predict binding affinities to targets like G-protein-coupled receptors. Density functional theory (DFT) calculates electrostatic potential surfaces to rationalize hydrogen-bonding interactions. Validation involves correlating docking scores with in vitro IC₅₀ values from radioligand binding assays .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be reconciled during structural elucidation?
- Methodological Answer : Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformers. Variable-temperature NMR (VT-NMR) identifies exchange processes, while XRD provides static snapshots. For example, pyrazole derivatives may show cyclization intermediates in XRD but averaged signals in NMR .
Q. What strategies mitigate challenges in synthesizing labile intermediates during multi-step synthesis?
- Methodological Answer : Protecting groups (e.g., tert-butyl carbamate or benzyl ethers) stabilize reactive sites. Low-temperature (−78°C) lithiation or flow chemistry minimizes side reactions. For cyclization steps, microwave-assisted synthesis reduces reaction times and improves regioselectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?
- Methodological Answer : Experimental logP (shake-flask method with octanol/water) may deviate from software predictions (e.g., ChemAxon). Adjustments involve accounting for ionization (pKa via potentiometric titration) and tautomeric forms. Cross-validate with reversed-phase HPLC retention times using logP-calibrated columns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
